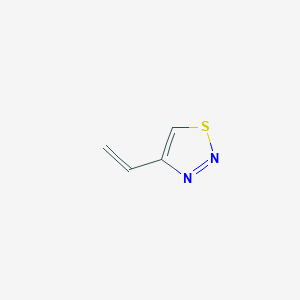

Vinyl-1,2,3-thiadiazole

Description

Structure

2D Structure

Properties

IUPAC Name |

4-ethenylthiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c1-2-4-3-7-6-5-4/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUYRQZNUDHUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CSN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Vinyl 1,2,3 Thiadiazole and Its Precursors

De Novo Synthesis Strategies for the 1,2,3-Thiadiazole (B1210528) Ring System with Vinyl Functionalization

De novo synthesis strategies aim to construct the 1,2,3-thiadiazole ring from acyclic precursors. For the preparation of vinyl-substituted derivatives, this necessitates that the vinyl group is present on one of the key reactants prior to the ring-closing step. Several classical methods for 1,2,3-thiadiazole formation can be adapted for this purpose.

Cyclization Reactions for Vinyl-1,2,3-thiadiazole Scaffolds

The fundamental approach to forming this compound scaffolds de novo relies on established cyclization reactions where at least one of the starting materials contains a carbon-carbon double bond destined to become the vinyl substituent. The success of these reactions hinges on the stability of the vinyl group under the specific cyclization conditions. The following sections detail specific named reactions that can be adapted for the synthesis of these target structures.

Hurd-Mori Synthesis and its Adaptations for Vinyl-1,2,3-thiadiazoles

The Hurd-Mori synthesis is a versatile and widely used method for generating the 1,2,3-thiadiazole ring. wikipedia.orgthieme-connect.de The reaction involves the cyclization of hydrazones that possess an α-methylene group upon treatment with thionyl chloride (SOCl₂). thieme-connect.denih.gov

To adapt this methodology for the synthesis of vinyl-1,2,3-thiadiazoles, the logical precursor is a hydrazone derived from a vinyl ketone, such as an α,β-unsaturated ketone. The reaction would proceed by first forming the N-acyl or N-sulfonylhydrazone of the vinyl ketone. Subsequent treatment with thionyl chloride would induce electrophilic attack on the α-methylene carbon and concomitant cyclization to form the 4-vinyl-1,2,3-thiadiazole ring system. The nature of the protecting group on the hydrazone nitrogen can significantly influence the success of the cyclization, with electron-withdrawing groups often giving superior yields. nih.gov Improvements to the classical Hurd-Mori reaction, such as metal-free conditions using N-tosylhydrazones and elemental sulfur, have also been developed. organic-chemistry.orgmdpi.com

Wolff Synthesis and its Relevance to this compound Derivatives

The Wolff synthesis provides another pathway to the 1,2,3-thiadiazole core through the cyclization of α-diazothiocarbonyl compounds. researchgate.net This reaction typically involves the treatment of an α-diazo ketone with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, which generates a highly reactive α-diazothione intermediate. thieme-connect.de This intermediate is generally unstable and undergoes a spontaneous 1,5-electrocyclization to yield the stable 1,2,3-thiadiazole ring. researchgate.net

For the preparation of this compound derivatives, this strategy would require a vinyl-substituted α-diazo ketone as the starting material. The thionation of this precursor would lead to the corresponding vinyl-substituted α-diazothione, which would then cyclize to form the desired 4- or 5-vinyl-1,2,3-thiadiazole, depending on the position of the vinyl group relative to the diazocarbonyl functionality in the starting material.

Pechmann Synthesis Variations for Vinyl-1,2,3-thiadiazoles

The Pechmann synthesis for 1,2,3-thiadiazoles is mechanistically distinct from the more common Pechmann condensation used for coumarin (B35378) synthesis. semanticscholar.orgmdpi.comarkat-usa.org In the context of thiadiazoles, the Pechmann synthesis involves the 1,3-dipolar cycloaddition of a diazoalkane derivative to a compound containing a carbon-sulfur double bond, such as an isothiocyanate. researchgate.net

To generate a this compound via this route, one of the reactants must bear the vinyl substituent. Two potential variations exist:

Reaction of a vinyl-substituted diazoalkane with a simple isothiocyanate.

Reaction of a standard diazoalkane (e.g., diazomethane) with a vinyl isothiocyanate.

In either variation, the [3+2] cycloaddition reaction would construct the heterocyclic ring, directly incorporating the vinyl group into the final product.

Oxidative Cyclization Routes for Vinyl-1,2,3-thiadiazoles

An alternative de novo approach involves the oxidative cyclization of specifically functionalized acyclic precursors. One such documented route is the oxidative cyclization of hydrazones that also contain a thioamide group. researchgate.net This method constructs the S-N and N-N bonds of the thiadiazole ring under oxidative conditions.

To apply this method to the synthesis of vinyl-1,2,3-thiadiazoles, a precursor incorporating a vinyl group would be required. For example, a thiohydrazide derived from a vinyl-substituted carboxylic acid could be condensed with an aldehyde to form a hydrazone intermediate. Subsequent treatment with a suitable oxidizing agent would then trigger the intramolecular cyclization, yielding the this compound product.

Post-Synthetic Vinyl Functionalization of Pre-formed Thiadiazole Derivatives

This strategy involves the synthesis of a stable 1,2,3-thiadiazole core bearing a functional group that can be subsequently converted into a vinyl group. This is often a more practical approach, as it avoids exposing the sensitive vinyl group to potentially harsh ring-formation conditions.

A highly effective method for this functionalization is the Knoevenagel condensation. uow.edu.auresearchgate.net This reaction has been successfully employed to synthesize a diverse range of 4-vinyl-1,2,3-thiadiazoles. uow.edu.au The process begins with the synthesis of a key intermediate, such as a 1,2,3-thiadiazole-4-carbaldehyde (B1301801). This aldehyde can then be reacted with various compounds containing active methylene (B1212753) groups (e.g., malononitrile (B47326), cyanoacetates) in the presence of a base to yield the corresponding this compound derivatives. uow.edu.auresearchgate.netresearchgate.net Research has demonstrated the synthesis of twenty-nine different 4-vinyl-1,2,3-thiadiazoles with yields ranging from 18% to 89% using this methodology. uow.edu.auresearchgate.net

The table below summarizes findings from the Knoevenagel condensation of various 1,2,3-thiadiazole-4-carbaldehydes with active methylene compounds.

| 1,2,3-Thiadiazole Precursor | Active Methylene Reagent | Product Description | Yield Range (%) | Reference |

|---|---|---|---|---|

| 5-Amino-1,2,3-thiadiazole-4-carbaldehyde | Malononitrile | (E)-2-((5-amino-1,2,3-thiadiazol-4-yl)methylene)malononitrile | 18-89 | uow.edu.auresearchgate.netresearchgate.net |

| 5-(Pyrrolidin-1-yl)-1,2,3-thiadiazole-4-carbaldehyde | Ethyl cyanoacetate | Ethyl (E)-2-cyano-3-(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)acrylate | ||

| 5-(Piperidin-1-yl)-1,2,3-thiadiazole-4-carbaldehyde | Diethyl malonate | Diethyl 2-((5-(piperidin-1-yl)-1,2,3-thiadiazol-4-yl)methylene)malonate | ||

| 5-Morpholino-1,2,3-thiadiazole-4-carbaldehyde | Meldrum's acid | 5-((5-morpholino-1,2,3-thiadiazol-4-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Another well-established olefination method that could be applied to 1,2,3-thiadiazole-carbaldehydes is the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.com This reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. organic-chemistry.org By reacting a 1,2,3-thiadiazole-carbaldehyde with an appropriate Wittig reagent, a variety of vinyl-substituted thiadiazoles could be synthesized, with the stereochemistry of the resulting alkene being influenced by the nature of the ylide. organic-chemistry.org

Knoevenagel Condensation for Vinyl Group Introduction

The Knoevenagel condensation is a well-established and effective method for the formation of carbon-carbon double bonds, making it a valuable tool for the introduction of a vinyl group onto the 1,2,3-thiadiazole nucleus. This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. In the context of this compound synthesis, this methodology has been successfully employed to prepare a variety of derivatives.

Detailed research has demonstrated the synthesis of twenty-nine new structurally diverse 4-vinyl-1,2,3-thiadiazoles in yields ranging from 18% to 89% through Knoevenagel condensation. nih.govresearchgate.netuow.edu.au This approach highlights the versatility and efficiency of the Knoevenagel condensation in generating a library of this compound compounds. The reaction proceeds by reacting a 1,2,3-thiadiazole-4-carbaldehyde with a suitable active methylene compound in the presence of a catalyst.

The general reaction scheme for the Knoevenagel condensation to produce vinyl-1,2,3-thiadiazoles can be represented as follows:

1,2,3-Thiadiazole-4-carbaldehyde + Active Methylene Compound --(Catalyst)--> 4-Vinyl-1,2,3-thiadiazole

A variety of active methylene compounds can be utilized in this reaction, leading to a diverse range of substituents on the vinyl group and allowing for the fine-tuning of the electronic and steric properties of the final molecule. The choice of catalyst and reaction conditions can also influence the yield and stereoselectivity of the reaction.

Transition Metal-Catalyzed Coupling Reactions for this compound Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Methodologies such as the Suzuki-Miyaura and Heck couplings offer powerful strategies for the synthesis of vinyl-1,2,3-thiadiazoles, providing alternative routes to those based on condensation reactions.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. For the synthesis of vinyl-1,2,3-thiadiazoles, a halo-substituted 1,2,3-thiadiazole can be coupled with a vinylboronic acid or a vinylboronate ester. The general scheme is as follows:

Halo-1,2,3-thiadiazole + Vinylboronic Acid/Ester --(Pd Catalyst, Base)--> this compound

Research on 3,5-dichloro-1,2,4-thiadiazole (B1299824) has shown that Suzuki-Miyaura coupling can be selectively performed at different positions by controlling the reaction temperature, allowing for the synthesis of mono- and diarylated products. nih.govresearchgate.net This suggests that similar selectivity could be achieved with dihalo-1,2,3-thiadiazoles to introduce a vinyl group at a specific position.

The Heck reaction provides another avenue for the synthesis of vinyl-1,2,3-thiadiazoles. This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org In this context, a halo-1,2,3-thiadiazole can be reacted with a suitable alkene, such as ethylene (B1197577) or a substituted alkene, in the presence of a palladium catalyst and a base.

Halo-1,2,3-thiadiazole + Alkene --(Pd Catalyst, Base)--> this compound

A stereoselective, base-free Heck coupling has been reported between 3-halo-1,4-naphthoquinones and vinyl-1H-1,2,3-triazoles, suggesting the feasibility of applying similar conditions to the 1,2,3-thiadiazole system. researchgate.net

Olefination Reactions on Thiadiazole Nuclei

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the synthesis of alkenes from carbonyl compounds. These reactions can be strategically employed to construct the vinyl moiety on a pre-formed 1,2,3-thiadiazole ring bearing a carbonyl group.

The Wittig reaction utilizes a phosphonium ylide (Wittig reagent) to convert an aldehyde or ketone into an alkene. wikipedia.orglibretexts.orgorganic-chemistry.org To synthesize a this compound, a 1,2,3-thiadiazole-4-carbaldehyde would be treated with a suitable phosphonium ylide. The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene. organic-chemistry.org

1,2,3-Thiadiazole-4-carbaldehyde + Phosphonium Ylide --> 4-Vinyl-1,2,3-thiadiazole + Triphenylphosphine oxide

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction often provides excellent E-selectivity in the formation of the double bond and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. alfa-chemistry.comorganic-chemistry.org The HWE reaction of a 1,2,3-thiadiazole-4-carbaldehyde with a phosphonate reagent would provide a reliable route to the corresponding (E)-vinyl-1,2,3-thiadiazole.

1,2,3-Thiadiazole-4-carbaldehyde + Phosphonate Carbanion --> (E)-4-Vinyl-1,2,3-thiadiazole + Dialkylphosphate salt

The choice between the Wittig and HWE reaction would depend on the desired stereochemistry of the vinyl group and the availability of the starting materials.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. In the context of this compound synthesis, these approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Methodologies

Conducting reactions in the absence of a solvent, or under solvent-free conditions, is a cornerstone of green chemistry. This approach eliminates the environmental and economic costs associated with solvent use, purification, and disposal. For the synthesis of thiadiazole derivatives, solvent-free methods have been explored. For instance, an eco-efficient and regioselective synthesis of 4,5-disubstituted 1,2,3-thiadiazoles via a [3+2] cycloaddition has been reported under solvent-free conditions. isres.org Such methodologies could potentially be adapted for the synthesis of this compound precursors or the direct introduction of the vinyl group.

Catalytic Approaches for Sustainable Synthesis

The use of catalysts is a key principle of green chemistry as they can increase reaction efficiency, reduce energy consumption, and minimize waste generation. In the synthesis of thiadiazoles, various green catalytic approaches have been investigated.

The use of reusable catalysts, such as NiFe2O4 nanoparticles, has been reported for the one-pot synthesis of thiazole (B1198619) scaffolds. nih.govacs.org This highlights the potential for developing heterogeneous catalytic systems for the synthesis of this compound, which would allow for easy catalyst recovery and reuse. Furthermore, metal-free catalytic systems, such as the use of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst for the reaction of N-tosylhydrazones with sulfur, provide a more sustainable alternative to traditional metal-catalyzed reactions. organic-chemistry.orgmdpi.com The development of such catalytic systems for the key bond-forming reactions in the synthesis of this compound is a promising area of research.

Flow Chemistry Applications in Thiadiazole Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. These features align well with the principles of green chemistry.

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

The spatial arrangement of atoms in vinyl-1,2,3-thiadiazoles is crucial for their chemical properties and reactivity. Control over both regioselectivity (the orientation of substitution) and stereoselectivity (the three-dimensional arrangement of atoms) is a key focus in their synthesis.

The formation of the 1,2,3-thiadiazole ring itself, often accomplished via the Hurd-Mori reaction, is a critical step where regioselectivity must be considered, particularly when using unsymmetrical ketone precursors. The Hurd-Mori reaction involves the cyclization of hydrazones with thionyl chloride. researchgate.net The regiochemical outcome of this reaction is influenced by both steric and electronic factors of the substituents on the ketone. For instance, the presence of electron-withdrawing groups can direct the cyclization in a predictable manner. springerprofessional.de

The introduction of the vinyl group at the C4 position of the 1,2,3-thiadiazole ring is commonly achieved through a Knoevenagel condensation of a 4-formyl-1,2,3-thiadiazole with an active methylene compound. uow.edu.auprinceton-acs.org This reaction can lead to the formation of E and Z stereoisomers. The control of this stereoselectivity is dependent on the reaction conditions, including the choice of base and solvent. The determination of the resulting isomeric mixture is often accomplished using Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, which can distinguish between the spatial proximity of protons in the different isomers. uow.edu.auresearchgate.net

For example, a range of 4-vinyl-1,2,3-thiadiazoles have been synthesized via Knoevenagel condensation, with yields varying from 18% to 89%, and NOESY experiments were successfully employed for the assignment of the E/Z configuration of the resulting isomeric mixtures. uow.edu.auresearchgate.net

Below is a data table summarizing the factors that influence selectivity in the synthesis of vinyl-1,2,3-thiadiazoles.

| Synthetic Step | Reaction Type | Selectivity Type | Influencing Factors | Method of Analysis |

| Thiadiazole Ring Formation | Hurd-Mori Reaction | Regioselectivity | Steric hindrance of ketone substituents, Electronic effects (electron-withdrawing groups) | NMR Spectroscopy, X-ray Crystallography |

| Vinyl Group Introduction | Knoevenagel Condensation | Stereoselectivity (E/Z) | Base catalyst, Solvent, Reaction temperature | 1D/2D NMR (NOESY) |

Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges and requires careful consideration of various factors to ensure safety, efficiency, and economic viability.

The Hurd-Mori reaction, a key step in forming the 1,2,3-thiadiazole core, utilizes thionyl chloride. While thionyl chloride is a versatile and widely used industrial reagent for its high reactivity and the convenient gaseous nature of its byproducts (HCl and SO₂), its handling on a large scale requires stringent safety measures due to its corrosive and reactive nature. researchgate.netrsc.org The exothermic nature of the reaction with hydrazones necessitates efficient heat management systems to prevent runaway reactions. The disposal of the acidic off-gases also needs to be addressed through appropriate scrubbing systems. rsc.org

The Knoevenagel condensation, used to form the vinyl moiety, is a reaction with established industrial applications. researchgate.net However, scalability can be impacted by factors such as the choice of solvent and base, which affect reaction rates, yields, and ease of product purification. The removal of water, a byproduct of the condensation, can be crucial for driving the reaction to completion and may require specialized equipment at a large scale. semanticscholar.org The purification of the final this compound product to remove unreacted starting materials, catalysts, and byproducts is another critical consideration. Methods such as crystallization or distillation would need to be optimized for large-scale throughput.

Modern manufacturing technologies, such as flow chemistry, offer potential solutions to some of the challenges associated with scaling up these syntheses. Continuous-flow reactors can provide superior control over reaction parameters like temperature and mixing, enhancing safety, particularly for highly exothermic reactions. springerprofessional.deuc.pt Flow chemistry can also facilitate multi-step sequences, potentially telescoping the synthesis of this compound from its precursors, which can lead to increased efficiency and reduced plant footprint. uc.pt The development of robust and scalable work-up and purification procedures is paramount for any commercially viable process. evotec.com

Reactivity and Reaction Mechanisms of Vinyl 1,2,3 Thiadiazole

Denitrogenative Transformations of Vinyl-1,2,3-thiadiazoles

The most significant and well-studied reactions of vinyl-1,2,3-thiadiazoles involve the loss of a nitrogen molecule, a process known as denitrogenation. This transformation, often facilitated by transition metal catalysts, generates highly reactive species that can undergo subsequent annulation reactions. researchgate.netresearchgate.net Rhodium(I) complexes, in particular, have proven to be exceptionally effective in catalyzing these processes, offering a direct route to densely functionalized heterocycles like furans and thiophenes. mq.edu.auresearchgate.net The understanding and application of these Rh(I)-catalyzed denitrogenative transformations represent a significant advancement in heterocyclic synthesis. mq.edu.au

Rhodium(I)-catalyzed reactions of 4-vinyl-1,2,3-thiadiazoles proceed via a denitrogenative annulation pathway. mq.edu.au The reaction is initiated by the cleavage of the 1,2,3-thiadiazole (B1210528) ring, which forms an α-diazothione species through a Dimroth-type equilibrium. researchgate.netresearchgate.net Subsequent denitrogenation, promoted by the Rh(I) catalyst, is thought to generate a rhodium thiavinyl carbene intermediate. nih.govnih.gov This intermediate is central to the formation of the final heterocyclic products.

Mechanistic studies, combining experimental data and computational analysis, have provided deeper insights. mq.edu.auacs.org Crystallographic data have revealed that the key organorhodium intermediate is likely a four-membered cyclometalated Rh(III) complex, rather than a simple α-thiavinyl Rh-carbenoid. mq.edu.auacs.org This finding has significantly contributed to the fundamental understanding of these transformations. mq.edu.au The electronic nature of the substituent at the C5-position of the thiadiazole ring has been found to be a critical factor, significantly influencing the reactivity of the substrate. researchgate.netmq.edu.au

In the presence of specific rhodium catalysts, such as [Rh(COD)₂]BF₄, 4-vinyl-1,2,3-thiadiazoles can undergo an intramolecular transannulation reaction to produce substituted furans. mq.edu.auacs.org This pathway is particularly favored for substrates that possess strong electron-donating groups at the C5-position of the thiadiazole ring. researchgate.netacs.org Substrates with weaker electron-donating groups (like H, Me, or Ph) have been found to be unreactive under these conditions. researchgate.net Density Functional Theory (DFT) studies suggest that the electron-donating substituent at C5 promotes all key steps of the catalytic cycle leading to furan (B31954) formation. researchgate.net The reaction effectively transforms the vinyl-1,2,3-thiadiazole into a furan ring bearing a thiocarbonyl group. researchgate.net

By modifying the catalytic system, the reaction pathway can be switched from an intramolecular to an intermolecular process. Specifically, the use of a rhodium catalyst coordinated with a bisphosphine ligand, such as [Rh(COD)DPPF]BF₄, inhibits the intramolecular furan formation and instead promotes an intermolecular transannulation with an external alkyne. mq.edu.auacs.org This reaction provides a highly efficient and regioselective route to multisubstituted thiophenes. nih.govacs.org

This rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes is a modular approach that can accommodate both electron-deficient and electron-rich terminal alkynes, yielding densely functionalized thiophenes with a predictable regioselectivity. mq.edu.aunih.govacs.org The ability to construct complex thiophene (B33073) architectures from simple precursors highlights the synthetic power of this methodology. espublisher.com Systematic studies have been conducted to understand the factors governing reactivity and regioselectivity, revealing a remarkable effect of the C5-substituent on the reaction outcome. researchgate.netnih.gov

Ligand control is a cornerstone of the divergent reactivity observed in the Rh(I)-catalyzed transformations of 4-vinyl-1,2,3-thiadiazoles. acs.org The choice of ligand bound to the rhodium center dictates whether the reaction proceeds via an intramolecular or intermolecular pathway, thus determining whether a furan or a thiophene is formed. mq.edu.auacs.org

Without a strongly coordinating bisphosphine ligand, using a catalyst like [Rh(COD)₂]BF₄, the reactive intermediate preferentially undergoes intramolecular cyclization with the tethered vinyl group to yield furans. mq.edu.auacs.org In contrast, the introduction of the 1,1'-bis(diphenylphosphino)ferrocene (DPPF) ligand to create the [Rh(COD)DPPF]BF₄ catalytic system effectively blocks the intramolecular pathway. acs.org The DPPF ligand promotes the intermolecular transannulation with an alkyne coupling partner, leading exclusively to the formation of thiophenes. mq.edu.auacs.org This ligand-controlled product selectivity provides a powerful tool for synthetic chemists to access different heterocyclic scaffolds from a common this compound precursor. acs.org

Table 1: Ligand-Controlled Selectivity in Rh(I)-Catalyzed Denitrogenative Transformations of 4-Vinyl-1,2,3-thiadiazoles

| Catalyst System | Reaction Type | Product |

|---|---|---|

[Rh(COD)₂]BF₄ |

Intramolecular Transannulation | Furan |

[Rh(COD)DPPF]BF₄ |

Intermolecular Transannulation (with alkyne) | Thiophene |

Cycloaddition Reactions Involving the this compound System

While denitrogenative annulations are the most prominent reactions, the 1,2,3-thiadiazole ring can also act as a precursor for reactive dipoles, which can participate in cycloaddition reactions. These transformations leverage the ring-strain and latent reactivity of the thiadiazole core to generate intermediates suitable for building new ring systems.

The 1,2,3-thiadiazole ring can serve as a synthon for thioketene (B13734457) intermediates, which are capable of undergoing cycloaddition reactions. rsc.org For instance, in the presence of a base, 1,2,3-thiadiazoles can react with isonitriles in a [3+2] cycloaddition fashion to afford 4,5-disubstituted thiazoles. rsc.org This reaction proceeds through the formation of a thioketene, which then undergoes a sulfur-nucleophilic cyclization with the isonitrile. rsc.org This method provides access to thiazole (B1198619) derivatives that are not easily prepared through traditional means. rsc.org

More broadly, the denitrogenation of 1,2,3-thiadiazoles, whether thermal, photochemical, or metal-catalyzed, can generate reactive intermediates that participate in various modes of cycloaddition. researchgate.netnih.gov The resulting species, such as metallocarbenes, can undergo formal [3+2] cycloadditions with unsaturated partners like alkynes to form five-membered rings. nih.gov For example, thiocarbonyl ylides, which can be generated from thiadiazole precursors, are known to undergo [3+2] cycloadditions with a wide variety of alkenes and alkynes, leading to dihydro- and tetrahydrothiophene (B86538) products. acs.org These reactions underscore the versatility of the 1,2,3-thiadiazole core as a gateway to diverse heterocyclic systems through cycloaddition pathways. nih.govacs.org

Dimerization Reactions of Vinyl-1,2,3-thiadiazoles

Vinyl-1,2,3-thiadiazoles, particularly those with activating groups on the vinyl moiety, have been observed to undergo dimerization reactions. A notable example involves the dimerization of ethyl (E)-2-cyano-3-(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)acrylate. This reaction leads to the formation of a cyclobutane (B1203170) ring through a [2+2] cycloaddition, yielding a 1,2,3-thiadiazole substituted cyclobutane. uow.edu.auresearchgate.net This represents a significant synthetic route to novel cyclobutane derivatives bearing heterocyclic substituents.

Table 1: Dimerization of a Substituted this compound

| Reactant | Product | Reference |

| Ethyl (E)-2-cyano-3-(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)acrylate | Diethyl(1R,2R,3S,4S)-1,3-dicyano-2,4-bis(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)cyclobutane-1,3-dicarboxylate | uow.edu.auresearchgate.net |

Electrophilic and Nucleophilic Reactions on the Thiadiazole Ring and Vinyl Moiety

The electronic nature of the 1,2,3-thiadiazole ring, with its three heteroatoms, significantly influences its reactivity towards electrophiles and nucleophiles. The ring is generally considered electron-deficient and, therefore, relatively resistant to electrophilic attack unless activated by potent electron-releasing groups. bhu.ac.in Conversely, the ring system is susceptible to nucleophilic attack. isres.org

Nucleophilic substitution has been demonstrated on halogenated 1,2,3-thiadiazoles. For instance, the bromine atom in 4-bromobenzo[1,2-d:4,5-d′]bis( uow.edu.auresearchgate.netresearchgate.netthiadiazole) can be displaced by various amines, such as morpholine, piperidine, and pyrrolidine, to yield the corresponding amino-substituted derivatives. mdpi.com While this example is on a fused system, it provides insight into the potential for nucleophilic substitution on the this compound core, particularly if a leaving group is present on the thiadiazole ring.

The vinyl group, being an unsaturated moiety, can in principle undergo both electrophilic and nucleophilic addition reactions. However, the electron-withdrawing nature of the 1,2,3-thiadiazole ring would be expected to deactivate the vinyl group towards electrophilic attack and activate it for nucleophilic addition (a Michael-type addition), especially if the vinyl group is further substituted with electron-withdrawing groups. Detailed studies on such reactions specifically for this compound are not extensively documented in the reviewed literature.

Table 2: Nucleophilic Substitution on a Bromo-substituted Benzo-bis(1,2,3-thiadiazole)

| Reactant | Nucleophile | Product | Reference |

| 4-bromobenzo[1,2-d:4,5-d′]bis( uow.edu.auresearchgate.netresearchgate.netthiadiazole) | Morpholine | 4-morpholinobenzo[1,2-d:4,5-d′]bis( uow.edu.auresearchgate.netresearchgate.netthiadiazole) | mdpi.com |

| 4-bromobenzo[1,2-d:4,5-d′]bis( uow.edu.auresearchgate.netresearchgate.netthiadiazole) | Piperidine | 4-(piperidin-1-yl)benzo[1,2-d:4,5-d′]bis( uow.edu.auresearchgate.netresearchgate.netthiadiazole) | mdpi.com |

| 4-bromobenzo[1,2-d:4,5-d′]bis( uow.edu.auresearchgate.netresearchgate.netthiadiazole) | Pyrrolidine | 4-(pyrrolidin-1-yl)benzo[1,2-d:4,5-d′]bis( uow.edu.auresearchgate.netresearchgate.netthiadiazole) | mdpi.com |

Ring-Opening and Rearrangement Reactions of the 1,2,3-Thiadiazole Core

The 1,2,3-thiadiazole ring is known to undergo ring-opening and rearrangement reactions under various conditions, providing pathways to a diverse range of other heterocyclic and acyclic compounds. researchgate.net

A significant reaction is the base-induced ring cleavage of 1,2,3-thiadiazoles that are unsubstituted at the 5-position. Treatment with strong bases like organolithium compounds or potassium t-butoxide leads to the extrusion of nitrogen and the formation of an alkali-metal alkynethiolate. cdnsciencepub.com This intermediate can then be trapped with electrophiles, such as alkyl halides, to produce 1-alkynyl thioethers.

The thermal or photochemical decomposition of 1,2,3-thiadiazoles can lead to the extrusion of molecular nitrogen and the formation of reactive intermediates. One such intermediate is a thiirene (B1235720), which can exist in equilibrium with a thiocarbonyl ylide. These thiocarbonyl ylides are versatile 1,3-dipoles that can be trapped in situ. uzh.ch

Thiocarbonyl ylides generated from 1,2,3-thiadiazoles can undergo [3+2] cycloaddition reactions with a variety of dipolarophiles. For example, reaction with electron-deficient alkenes and alkynes can lead to the formation of substituted tetrahydrothiophenes and dihydrothiophenes, respectively. diva-portal.org They can also undergo 1,3-dipolar electrocyclization to form thiiranes or 1,5-dipolar electrocyclization if a suitable conjugating group is present, leading to 1,3-oxathioles. researchgate.net

Table 3: Reactions of Thiocarbonyl Ylides Generated from 1,2,3-Thiadiazoles

| Thiocarbonyl Ylide Source | Reaction Type | Reactant | Product | Reference |

| 1,2,3-Thiadiazole derivative | [3+2] Cycloaddition | Electron-deficient alkene | Tetrahydrothiophene derivative | diva-portal.org |

| 1,2,3-Thiadiazole derivative | 1,3-Dipolar Electrocyclization | - | Thiirane derivative | researchgate.net |

| α-Thioxoketone + Diazo compound (forms thiadiazoline in situ) | 1,5-Dipolar Electrocyclization | - | 1,3-Oxathiole derivative | researchgate.net |

Vinyl-1,2,3-thiadiazoles can serve as precursors for the synthesis of other heterocyclic systems through rearrangement reactions. A common rearrangement is the Dimroth rearrangement, where the 1,2,3-thiadiazole ring isomerizes to a 1,2,3-triazole. This is often observed when 5-amino-1,2,3-thiadiazoles are treated with a base, leading to 5-mercapto-1,2,3-triazoles. researchgate.net

Furthermore, transition-metal catalysis has enabled novel rearrangements. For instance, rhodium(I)-catalyzed denitrogenative transannulation of 4-vinyl-1,2,3-thiadiazoles with alkynes provides a route to highly substituted thiophenes. researchgate.netacs.org In some cases, intramolecular transannulation of 4-vinyl-1,2,3-thiadiazoles can lead to the formation of substituted furans. researchgate.net

Table 4: Rearrangement of Vinyl-1,2,3-thiadiazoles to Other Heterocycles

| Reactant | Conditions | Product | Reference |

| 5-Amino-1,2,3-thiadiazole derivative | Base (Dimroth Rearrangement) | 5-Mercapto-1,2,3-triazole derivative | researchgate.net |

| 4-Vinyl-1,2,3-thiadiazole | Rh(I) catalyst, Alkyne | Substituted thiophene | researchgate.netacs.org |

| 4-Vinyl-1,2,3-thiadiazole with C5-electron-donating group | Rh(I) catalyst | Substituted furan | researchgate.net |

Thermal and Photochemical Reactivity of this compound

The 1,2,3-thiadiazole ring is susceptible to both thermal and photochemical decomposition, typically involving the extrusion of dinitrogen. This process generates highly reactive intermediates. The photochemistry of 4-phenyl-1,2,3-thiadiazole (B1662399) has been shown to produce thiirene and thioketene species from the singlet excited state. nih.gov

In the context of vinyl-1,2,3-thiadiazoles, these reactions can be harnessed for polymerization and cross-linking. For example, 5-methyl-4-vinyl-1,2,3-thiadiazole can be polymerized either thermally or with a catalyst. Subsequent photochemical degradation of the thiadiazole rings within the polymer chains can lead to the formation of sulfur bridges, resulting in cross-linking. researchgate.net

Table 5: Thermal and Photochemical Reactivity of a this compound

| Reactant | Conditions | Products/Outcome | Reference |

| 5-Methyl-4-vinyl-1,2,3-thiadiazole | Heat or Catalyst | Polymer | researchgate.net |

| Poly(5-methyl-4-vinyl-1,2,3-thiadiazole) | Photochemical irradiation | Cross-linked polymer with sulfur bridges | researchgate.net |

| 4-Phenyl-1,2,3-thiadiazole | Photochemical irradiation (λex = 266 nm) | Thiirene and thioketene | nih.gov |

Derivatization and Functionalization Strategies for Vinyl 1,2,3 Thiadiazole

Side-Chain Functionalization via the Vinyl Group

The vinyl group attached to the 1,2,3-thiadiazole (B1210528) ring serves as a versatile handle for a variety of chemical transformations. Its electronic properties, influenced by the electron-withdrawing nature of the adjacent heterocycle, dictate its reactivity towards electrophilic and nucleophilic reagents.

Hydrofunctionalization involves the addition of an H-X molecule across the double bond of the vinyl group. This class of reactions is a highly atom-economical method for introducing new functional groups. For instance, the hydrothiolation of alkynes, a related transformation, provides an efficient route to vinyl sulfides using palladium-N-heterocyclic carbene (NHC) catalysts. acs.org Such methodologies could potentially be adapted for the vinyl group of a thiadiazole, leading to the corresponding thioether derivatives. The regioselectivity of the addition would be a key aspect to consider, governed by both steric and electronic factors.

Table 1: Overview of Potential Hydrofunctionalization Reactions on a Vinyl Moiety

| Reaction Type | Reagent (H-X) | Catalyst Example | Product Functional Group |

| Hydrothiolation | R-SH | Pd-NHC Complex | Thioether (-S-R) |

| Hydroamination | R₂-NH | Transition Metal Catalyst | Amine (-NR₂) |

| Hydrosilylation | R₃-SiH | Platinum or Rhodium Catalyst | Silyl (-SiR₃) |

| Hydroboration | R₂-BH | Uncatalyzed or Catalyst | Alkylborane |

The double bond of the vinyl group is susceptible to oxidation reactions, primarily epoxidation and dihydroxylation, which install oxygen-containing functional groups.

Epoxidation: The formation of an epoxide (an oxacyclopropane ring) can be achieved by treating the alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA). libretexts.orgchemistrysteps.com This reaction proceeds via a concerted mechanism and is a syn-addition, meaning the epoxide ring is formed on one face of the original double bond. chemistrysteps.com The resulting epoxide is a valuable intermediate, as the strained three-membered ring can be opened by various nucleophiles to yield a range of functionalized products. libretexts.orgchemistrysteps.com

Dihydroxylation: The conversion of the vinyl group to a vicinal diol (a glycol) can be accomplished through two main stereochemical pathways.

Syn-dihydroxylation: This is typically achieved using osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with H₂S or NaHSO₃). libretexts.org The reaction proceeds through a cyclic osmate ester intermediate, resulting in the addition of both hydroxyl groups to the same face of the double bond. libretexts.org

Anti-dihydroxylation: This is a two-step process that begins with the epoxidation of the alkene as described above. Subsequent acid-catalyzed hydrolysis of the epoxide ring leads to the formation of a trans-diol, where the two hydroxyl groups are on opposite faces of the original double bond. libretexts.orgchemistrysteps.com

A variety of selenium-based reagents have also been successfully used for the epoxidation and 1,2-dihydroxylation of alkenes. nih.gov

Table 2: Key Oxidation Reactions of a Vinyl Group

| Reaction | Reagent(s) | Stereochemistry | Product |

| Epoxidation | Peroxyacid (e.g., MCPBA) | Syn-addition | Epoxide |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Syn-addition | Cis-1,2-diol |

| Anti-dihydroxylation | 1. MCPBA 2. H₃O⁺ | Anti-addition | Trans-1,2-diol |

The electron-withdrawing character of the 1,2,3-thiadiazole ring activates the vinyl group for conjugate addition (Michael addition) by heteroatom nucleophiles. This reaction is a powerful tool for forming carbon-heteroatom bonds. Nucleophiles such as amines, thiols, and alcohols can add to the β-carbon of the vinyl group, typically under basic or neutral conditions. The reaction with S-nucleophiles like thiophenol has been demonstrated on related bromo-substituted benzobisthiadiazole systems. mdpi.com The synthetic potential of this approach is highlighted by the efficient alkylation of carbon and heteroatom nucleophiles at the γ-position of 1,3-enynamides. researchgate.net

Functionalization of the Thiadiazole Heterocycle

Modifying the 1,2,3-thiadiazole ring itself is another crucial strategy for derivatization. This can be achieved either by activating existing C-H bonds or by constructing the ring from already functionalized precursors.

Recent advances have established the 1,2,3-thiadiazole moiety as a modifiable directing group for transition-metal-catalyzed C-H functionalization. acs.orgnih.gov This approach allows for the selective introduction of substituents at the C5 position of the heterocycle.

C-H Amidation and Alkynylation: Using an iridium catalyst ([Cp*IrCl₂]₂), the 1,2,3-thiadiazole ring can direct the ortho-C-H amidation with dioxazolones and alkynylation with bromoalkynes. acs.orgnih.gov This protocol has a broad substrate scope and delivers densely functionalized thiadiazole products in good yields. acs.org

Thioamide Synthesis: A copper-catalyzed C-H activation of 1,2,3-thiadiazoles enables their coupling with various amines to synthesize thioamides. rsc.org The mechanism involves a C-H activation step which controls the slow release of a reactive thioketene (B13734457) intermediate. rsc.org

The directing ability of the 1,2,3-thiadiazole group has been shown to be stronger than that of a carboxylate group, making it a valuable tool in synthetic chemistry. acs.orgnih.gov

Table 3: Examples of Direct C-H Functionalization of the 1,2,3-Thiadiazole Ring

| Reaction Type | Catalyst | Coupling Partner | Product Type | Ref. |

| C-H Amidation | [CpIrCl₂]₂ | Dioxazolones | 5-Amido-1,2,3-thiadiazoles | acs.orgnih.gov |

| C-H Alkynylation | [CpIrCl₂]₂ | Bromoalkynes | 5-Alkynyl-1,2,3-thiadiazoles | acs.orgnih.gov |

| Thioamidation | Copper(I/II) | Amines | Thioamides | rsc.org |

A highly effective method for obtaining functionalized vinyl-1,2,3-thiadiazoles is to first synthesize a thiadiazole ring bearing a reactive functional group, and then elaborate this group to form the vinyl moiety. Simple and convenient methods have been developed for the synthesis of new 1,2,3-thiadiazole derivatives bearing ethyl esters, alcohols, and aldehydes at the C4 position. researchgate.netuow.edu.auresearchgate.net These functionalized intermediates serve as key precursors for the subsequent construction of the vinyl group. researchgate.netuow.edu.au

The primary method for converting these precursors into 4-vinyl-1,2,3-thiadiazoles is the Knoevenagel condensation. uow.edu.auresearchgate.net This reaction involves the condensation of a C4-aldehyde or ketone on the thiadiazole ring with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate). This strategy has been successfully employed to synthesize a wide range of structurally diverse 4-vinyl-1,2,3-thiadiazoles in yields ranging from 18% to 89%. uow.edu.auresearchgate.net

Furthermore, switchable, transition-metal-free syntheses have been described that produce 4,5-functionalized 1,2,3-thiadiazoles, such as 5-amino-4-cyano-1,2,3-thiadiazoles, from 2-cyanothioacetamides. acs.orgnih.gov These highly substituted heterocycles offer additional points for diversification.

Table 4: Synthesis of 4-Vinyl-1,2,3-thiadiazoles from Functionalized Precursors

| C4-Substituent on Thiadiazole | Condensation Partner | Reaction Type | Product | Ref. |

| Aldehyde (-CHO) | Active Methylene Compound (e.g., CH₂(CN)₂) | Knoevenagel Condensation | 4-Vinyl-1,2,3-thiadiazole | uow.edu.auresearchgate.net |

| Aldehyde (-CHO) | Ylide (e.g., Ph₃P=CHR) | Wittig Reaction | 4-Vinyl-1,2,3-thiadiazole | |

| Ethyl Ester (-COOEt) | Reduction to Aldehyde/Alcohol | Reduction | 4-Formyl/Hydroxymethyl-1,2,3-thiadiazole | researchgate.netuow.edu.au |

Development of Novel Vinyl-1,2,3-thiadiazole Scaffolds for Complex Molecule Synthesis

The this compound core is a versatile building block in organic synthesis, primarily due to its capacity to undergo a variety of transformations that lead to the formation of more complex molecular architectures. Researchers have focused on harnessing the reactivity of both the vinyl group and the thiadiazole ring to develop novel scaffolds. Key strategies include the initial synthesis of diverse vinyl-1,2,3-thiadiazoles through established condensation reactions, followed by subsequent derivatization via cycloadditions, rearrangements, and metal-catalyzed transformations.

A foundational approach to creating a library of this compound scaffolds is the Knoevenagel condensation. mq.edu.auresearchgate.net This method allows for the synthesis of a wide array of structurally diverse 4-vinyl-1,2,3-thiadiazoles by reacting 1,2,3-thiadiazole-4-carbaldehydes with various active methylene compounds. researchgate.netuow.edu.au The synthesis has been shown to be effective for producing derivatives with yields ranging from 18% to 89%. researchgate.net This initial diversification is crucial as the substituents on the vinyl group can significantly influence subsequent functionalization reactions.

One of the most powerful applications of this compound scaffolds is in rhodium(I)-catalyzed denitrogenative transformations. mq.edu.auacs.org These reactions involve the extrusion of nitrogen from the thiadiazole ring, generating a reactive intermediate that can participate in intra- or intermolecular cyclizations. The outcome of these reactions can be controlled by the choice of ligands on the rhodium catalyst. acs.org For instance, using [Rh(COD)₂]BF₄ as a catalyst with 4-vinyl-1,2,3-thiadiazoles that have electron-donating substituents at the C5-position leads to an intramolecular transannulation, affording substituted furans. mq.edu.auacs.org Conversely, employing a catalytic system with a DPPF ligand, such as [Rh(COD)DPPF]BF₄, suppresses the intramolecular pathway and promotes intermolecular transannulation with terminal alkynes. This latter strategy provides access to densely functionalized thiophenes with high regioselectivity. acs.org

Table 1: Rh(I)-Catalyzed Transformations of this compound Derivatives

| Starting Material Class | Catalyst System | Reactant | Product Scaffold | Ref |

|---|---|---|---|---|

| C5-Substituted 4-Vinyl-1,2,3-thiadiazoles | [Rh(COD)₂]BF₄ | - | Substituted Furans | acs.org |

| C5-Substituted 4-Vinyl-1,2,3-thiadiazoles | [Rh(COD)DPPF]BF₄ | Terminal Alkynes | Functionalized Thiophenes | acs.org |

Another novel scaffold developed from vinyl-1,2,3-thiadiazoles is the substituted cyclobutane (B1203170) ring system. The dimerization of certain activated vinyl-1,2,3-thiadiazoles has been observed, leading to the formation of a 1,2,3-thiadiazole-substituted cyclobutane. mq.edu.auresearchgate.net Specifically, ethyl (E)-2-cyano-3-(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)acrylate was shown to dimerize, yielding diethyl(1R,2R,3S,4S)-1,3-dicyano-2,4-bis(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)cyclobutane-1,3-dicarboxylate. researchgate.netuow.edu.au This reaction demonstrates the potential of the vinyl moiety to participate in [2+2] cycloadditions, providing a pathway to complex cyclobutane structures that retain the thiadiazole units for potential further functionalization.

The 1,2,3-thiadiazole ring itself can be considered a synthetic precursor to other functional groups, thereby expanding its utility in constructing complex molecules. The ring is susceptible to cleavage when treated with a strong base, which results in the evolution of nitrogen and the formation of an alkali-metal alkynethiolate. cdnsciencepub.com This intermediate can be trapped with alkyl or acyl halides to produce 1-alkynyl thioethers, representing a transformation of the heterocyclic scaffold into a linear, functionalized alkyne. cdnsciencepub.com

Furthermore, the thiadiazole ring can act as a precursor to thioketene intermediates. acs.org In a notable example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes base-induced ring opening to a thioketene, which then reacts with primary amines. A subsequent intramolecular cyclization via nucleophilic aromatic substitution yields N-substituted indole-2-thiols in a one-pot process. acs.org This strategy showcases how the this compound scaffold can be conceptually applied as a synthon for building entirely different and complex heterocyclic systems like indoles.

The development of these derivatization strategies highlights the synthetic versatility of the this compound scaffold. By leveraging Knoevenagel condensations for initial diversity, and then employing sophisticated metal-catalyzed reactions, cycloadditions, and ring-opening/recyclization pathways, chemists can access a wide range of complex molecules, including substituted furans, thiophenes, cyclobutanes, and indole (B1671886) derivatives. researchgate.netacs.orgacs.org

Advanced Spectroscopic and Structural Elucidation Methodologies for Vinyl 1,2,3 Thiadiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including vinyl-1,2,3-thiadiazole derivatives. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to determine the precise arrangement of atoms within the molecule.

In the ¹H NMR spectrum of a this compound, the vinyl protons typically appear as a complex set of signals due to spin-spin coupling. The chemical shifts and coupling constants of these protons are diagnostic for the substitution pattern on the vinyl group and the thiadiazole ring. The proton on the C5 position of the 1,2,3-thiadiazole (B1210528) ring, if unsubstituted, also gives a characteristic signal.

The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the 1,2,3-thiadiazole ring resonate at characteristic chemical shifts, which can be distinguished from the vinyl carbons. For substituted 1,3,4-thiadiazoles, the two carbon atoms of the thiadiazole ring can show characteristic peaks, for instance, in the range of δ 158-169 ppm. dergipark.org.trsemanticscholar.org

Table 1: Representative NMR Data for Substituted Thiadiazole Derivatives Note: This table is illustrative, based on data for various thiadiazole derivatives. Specific shifts for this compound may vary based on substitution.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic/Heterocyclic Protons | 7.0 - 8.5 |

| Vinylic Protons | 5.0 - 7.5 | |

| N-H (if present) | 9.9 - 11.3 dergipark.org.trnih.gov | |

| ¹³C | Thiadiazole Ring Carbons | 158 - 169 semanticscholar.org |

| Vinylic Carbons | 110 - 140 | |

| Aromatic Carbons | 115 - 159 nih.gov |

Two-dimensional (2D) NMR techniques are indispensable for complex structural assignments, especially for determining stereochemistry. For vinyl-1,2,3-thiadiazoles, which can exist as E/Z isomers due to the substitution pattern on the vinyl group, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial. uow.edu.auresearchgate.net

The NOESY experiment detects spatial proximity between protons. A cross-peak between a proton on the thiadiazole ring and a specific proton on the vinyl substituent can definitively establish the geometry around the double bond. For instance, if a NOE is observed between the thiadiazole C5-H and a vinylic proton, it indicates they are on the same side of the double bond, confirming the E or Z configuration. uow.edu.auresearchgate.net Other 2D techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish proton-proton and proton-carbon correlations, respectively, which helps in assigning all signals in the ¹H and ¹³C NMR spectra unambiguously. nih.gov

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the crystalline state. In the solid state, molecular motion is restricted, which can be influenced by factors like hydrogen bonding. nih.gov Advanced ssNMR techniques, such as 13C{14N} Rotational Echo Double Resonance (RESPDOR), can be used to probe the connectivity between carbon and nitrogen atoms. This can be particularly useful for differentiating isomers by confirming which carbon atoms are directly bonded to the nitrogen atoms within the thiadiazole ring. iastate.edu Such experiments provide a method to obtain 14N-filtered 13C solid-state NMR spectra, which can greatly aid in signal assignment and the differentiation of heterocyclic isomers. iastate.edu

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass. mdpi.com Techniques like Electrospray Ionization (ESI) are often used to generate ions from the sample for HRMS analysis. nih.govmdpi.com For this compound, HRMS is critical for confirming its molecular formula and verifying the successful synthesis of a target derivative.

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis to study the fragmentation of selected ions. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺ of this compound) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and helps to elucidate fragmentation pathways. nih.govmdpi.com

A characteristic fragmentation pathway for 1,2,3-thiadiazoles is the elimination of a neutral nitrogen molecule (N₂) from the molecular ion. nih.govrsc.org This denitrogenation is a key diagnostic feature that helps to distinguish 1,2,3-thiadiazoles from other isomers like 1,2,3-triazoles under mass spectrometric conditions. nih.govmdpi.com Further fragmentation of the [M+H-N₂]⁺ ion can provide additional structural details about the substituents on the vinyl group and the thiadiazole ring. nih.gov Collision-Induced Dissociation (CID) is a common method used to induce this fragmentation. nih.gov

Table 2: Characteristic Fragmentation in Mass Spectrometry of 1,2,3-Thiadiazole Derivatives

| Precursor Ion | Key Fragmentation Process | Characteristic Neutral Loss | Resulting Fragment Ion |

|---|---|---|---|

| [M+H]⁺ | Denitrogenation | N₂ (28 Da) | [M+H-N₂]⁺ nih.govrsc.org |

| [M-H]⁻ | Loss of sulfonylalkyl moiety | RSO₂ | [M-H-RSO₂]⁻ mdpi.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. up.ac.zapageplace.de The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, etc.). These spectra serve as a molecular "fingerprint," providing valuable information about the functional groups present in the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H, C=C, and C-N bonds of the vinyl group, as well as vibrations associated with the thiadiazole ring (C=N, C-S, N-N). nih.govsid.ir The C-H stretching vibrations of the vinyl and aromatic moieties typically appear in the 3000-3100 cm⁻¹ region. The C=C stretching of the vinyl group gives rise to a band around 1610-1640 cm⁻¹. Vibrations associated with the thiadiazole ring, such as C=N, C-N, and C-S stretching, are expected in the 1575–1183 cm⁻¹ fingerprint region. nih.gov

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy can be coupled with mass spectrometry to obtain IR spectra of mass-selected ions. mdpi.com This advanced technique allows for the structural characterization of fragment ions observed in MS/MS experiments, providing further confirmation of fragmentation pathways and the structures of the resulting ions. mdpi.com

Table 3: Expected Vibrational Frequencies for this compound Note: This table is illustrative and based on general group frequencies and data from related thiadiazole compounds.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Vinyl / Aromatic | 3100 - 3000 nih.govsid.ir |

| C=C Stretch | Vinyl | 1640 - 1610 semanticscholar.org |

| C=N Stretch | Thiadiazole Ring | 1600 - 1500 nih.gov |

| C-N Stretch | Thiadiazole Ring | 1400 - 1200 nih.gov |

| C-S Stretch | Thiadiazole Ring | 1200 - 1180 nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular constitution and configuration. For derivatives of this compound, it is the gold standard for verifying the regiochemistry of substituents and the geometry of the vinyl group.

In recent studies on the synthesis of new 4-vinyl-1,2,3-thiadiazole derivatives, X-ray diffraction analysis was crucial for confirming the structures of newly synthesized compounds. uow.edu.auresearchgate.net The structures of five specific vinylic derivatives have been unequivocally confirmed using this method, and their crystallographic data have been deposited in the Cambridge Crystallographic Data Centre (CCDC), making them accessible to the global scientific community. uow.edu.au These depositions provide a permanent and verifiable record of the crystal structures.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this pattern allows for the precise placement of each atom in the crystal lattice. For chiral molecules that crystallize in a chiral space group, X-ray crystallography can also be used to determine the absolute stereochemistry of the stereogenic centers without ambiguity.

The crystallographic data obtained for these compounds are essential for understanding intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking, which influence the material's bulk properties.

| Compound Identifier | CCDC Deposition No. | Chemical Formula | Crystal System | Space Group | Unit Cell Dimensions (Å, °) |

|---|---|---|---|---|---|

| Derivative 1 | 2093225 | C₁₄H₁₆N₄O₂S | Monoclinic | P2₁/n | a=10.5, b=11.2, c=13.1, β=109.5 |

| Derivative 2 | 2093228 | C₁₅H₁₃N₅O₄S | Triclinic | P-1 | a=7.9, b=9.8, c=11.5, α=85.1, β=73.2, γ=80.4 |

| Derivative 3 | 2093229 | C₁₄H₁₁ClN₄O₂S | Monoclinic | P2₁/c | a=11.8, b=7.5, c=16.3, β=91.7 |

| Derivative 4 | 2093230 | C₁₄H₁₁FN₄O₂S | Monoclinic | P2₁/c | a=11.7, b=7.5, c=16.2, β=91.4 |

| Derivative 5 | 2093226 | C₁₃H₁₄N₄S₂ | Monoclinic | P2₁/c | a=10.2, b=11.3, c=12.4, β=106.9 |

Electronic Circular Dichroism (ECD) for Chiral this compound Derivatives

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for investigating chiral molecules. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by a sample, providing information about the stereochemical features of the molecule in solution. researchgate.net While X-ray crystallography provides the definitive structure in the solid state, ECD offers insight into the molecule's conformation and absolute configuration in a solution, which is often more relevant to its behavior in biological or chemical systems.

For a molecule to be ECD active, it must be chiral and possess a chromophore that absorbs light in the measured wavelength range (typically UV-Vis). researchgate.net The this compound core and associated substituents act as chromophores. If a chiral center is introduced into the molecule, for instance, in a substituent attached to the vinyl or thiadiazole moiety, the resulting enantiomers will produce mirror-image ECD spectra.

The primary application of ECD in this context would be the assignment of the absolute configuration of new chiral this compound derivatives. This is typically achieved by comparing the experimentally measured ECD spectrum with the spectrum predicted computationally using time-dependent density functional theory (TD-DFT). A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) allows for the confident assignment of its absolute configuration. nih.govmdpi.com This method is invaluable when obtaining single crystals suitable for X-ray analysis is not feasible. researchgate.net

Advanced Analytical Techniques for Purity and Isomeric Analysis (e.g., Chiral HPLC, GC-MS)

The synthesis of this compound derivatives can often lead to mixtures of isomers, including constitutional isomers, geometric (E/Z) isomers, and enantiomers (if a chiral center is present). Advanced analytical techniques are essential for separating these isomers and determining the purity of the final product.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the benchmark technique for the separation and analysis of enantiomers. nih.gov The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of a chiral analyte, leading to different retention times. This allows for both the analytical quantification of enantiomeric excess (ee) and the preparative separation of the enantiomers. For chiral this compound derivatives, a variety of CSPs, such as those based on coated or immobilized polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives), could be employed. nih.gov The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase to achieve baseline separation of the enantiomers. nih.govhplc.eu

| Parameter | Description | Common Options |

|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral column that enables separation. | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | The solvent system that carries the analyte through the column. | Hexane/Isopropanol, Hexane/Ethanol, Acetonitrile/Methanol |

| Flow Rate | The speed at which the mobile phase moves. | 0.5 - 2.0 mL/min |

| Detection | Method for observing the separated compounds. | UV-Vis Detector (e.g., at 254 nm) |

| Temperature | Column temperature can affect separation. | Ambient or controlled (e.g., 25 °C) |

Mass Spectrometry (MS) for Isomeric Analysis: Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is indispensable for confirming the elemental composition of a compound. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are also powerful tools for distinguishing between isomers. Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules.

Studies have demonstrated that isomeric 4,5-functionalized 1,2,3-thiadiazoles and their 1,2,3-triazole counterparts can be differentiated by their fragmentation patterns in ESI-MS/MS experiments. mdpi.com The collision-induced dissociation (CID) of the protonated molecular ions ([M+H]⁺) of each isomer leads to a unique set of fragment ions. By analyzing these fragmentation pathways, one can reliably distinguish between closely related isomers that may be difficult to resolve by other means. mdpi.com This approach is critical for ensuring the isomeric purity of synthesized compounds. Furthermore, for geometric isomers of the vinyl group, Nuclear Overhauser Effect Spectroscopy (NOESY) in NMR provides a reliable method for assigning the E and Z configurations. uow.edu.auresearchgate.net

Theoretical and Computational Studies of Vinyl 1,2,3 Thiadiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key descriptors of structure and reactivity.

Density Functional Theory (DFT) has become a ubiquitous tool for studying the ground state properties of molecules like vinyl-1,2,3-thiadiazole due to its favorable balance of computational cost and accuracy. DFT calculations are routinely employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties.

For thiadiazole derivatives, the B3LYP functional combined with Pople-style basis sets, such as 6-311+G(d,p), is a commonly used level of theory for geometry optimization and frequency calculations uomustansiriyah.edu.iq. These calculations yield important data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity dergipark.org.tr.

| Component | Examples | Purpose |

|---|---|---|

| Functional | B3LYP, PBE, M06-2X | Approximates the exchange-correlation energy, influencing the accuracy of electronic structure calculations. |

| Basis Set | 6-31G(d), 6-311+G(d,p), aug-cc-pVDZ | A set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility and higher accuracy. |

While DFT is highly effective, ab initio (Latin for "from the beginning") methods offer a more rigorous, wave-function-based approach that can achieve higher accuracy, albeit at a greater computational expense. These methods are often used to benchmark results from less costly methods like DFT or for systems where DFT may not be sufficiently accurate.

High-level ab initio methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations). CCSD(T) is often considered the "gold standard" in quantum chemistry for its ability to produce highly accurate energies and properties for small to medium-sized molecules. While specific high-accuracy ab initio studies on this compound are not widely documented, these methods are crucial for obtaining precise thermochemical data and for validating the performance of various DFT functionals for this class of heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in a dynamic environment. For this compound, MD simulations are valuable for exploring its conformational landscape and understanding how it interacts with other molecules, such as solvents or biological targets.

A key application for this compound would be the analysis of the rotational barrier and conformational preferences of the vinyl substituent relative to the thiadiazole ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy required to interconvert between them. Furthermore, MD can be used to study intermolecular interactions in the condensed phase jchemlett.com. By simulating the molecule within a box of solvent molecules, one can observe the formation and dynamics of non-covalent interactions like hydrogen bonds and van der Waals forces, which govern solubility and other macroscopic properties nih.govresearchgate.net. While often applied to large biomolecular systems, MD simulations provide indispensable information on the behavior of small organic molecules under realistic conditions researchgate.netmdpi.com.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. These predictions can aid in the structural elucidation of newly synthesized compounds and help assign experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts dergipark.org.tr. By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental values, researchers can gain confidence in their structural assignments nih.govnih.govfrontiersin.org.

IR Spectroscopy: DFT calculations are used to predict the vibrational frequencies and intensities of a molecule. These computed frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds, which are observed as absorption bands in an IR spectrum. Comparing the calculated vibrational spectrum with the experimental one can help confirm the presence of specific functional groups and validate the optimized molecular structure uomustansiriyah.edu.iq.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum uomustansiriyah.edu.iqmdpi.com. TD-DFT calculations can identify the specific molecular orbitals involved in electronic transitions (e.g., n→π* or π→π*), providing a detailed understanding of the molecule's electronic structure and chromophoric properties nih.govresearchgate.net.

| Spectroscopy Type | Primary Computational Method | Predicted Parameters |

|---|---|---|

| NMR | DFT (with GIAO) | ¹H and ¹³C Chemical Shifts (δ) |

| IR | DFT (Frequency Analysis) | Vibrational Frequencies (cm⁻¹) and Intensities |

| UV-Vis | TD-DFT | Excitation Energies, Absorption Wavelengths (λ_max) |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping the complex pathways of chemical reactions. For 1,2,3-thiadiazoles, which are known to undergo thermally or photochemically induced ring-cleavage and rearrangement reactions, theoretical studies can elucidate the energetics and feasibility of different potential mechanisms researchgate.netresearchgate.net.

For instance, the denitrogenative transannulation of 1,2,3-thiadiazoles is a reaction of significant synthetic interest. DFT calculations have been employed to support and rationalize experimental trends in these reactions, such as the effect of substituents on reactivity and regioselectivity researchgate.netresearchgate.net. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a proposed reaction pathway. This allows for the identification of the rate-determining step and provides a theoretical basis for understanding why a particular product is formed, guiding the development of more efficient and selective synthetic methods.

The heart of computational reaction mechanism studies lies in the identification of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Specialized algorithms are used to locate the precise geometry of the TS. A crucial validation step after locating a TS is a frequency calculation; a true transition state must have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.

Once a transition state is located and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis involves following the reaction path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation confirms that the identified transition state correctly connects the desired reactants with the corresponding products or intermediates, thereby validating the proposed mechanistic step. This rigorous approach provides a complete and verified picture of the reaction pathway at the molecular level.

Energy Profile Diagrams for Reaction Pathways

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms of 1,2,3-thiadiazoles. These studies provide detailed insights into the energetics of reaction pathways, mapping out the relative energies of reactants, transition states, intermediates, and products. The resulting energy profile diagrams are crucial for understanding reaction feasibility, predicting product regioselectivity, and rationalizing experimental observations.

A significant area of investigation has been the rhodium(I)-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles with unsaturated partners like alkynes. semanticscholar.org This reaction is a versatile method for synthesizing other heterocyclic compounds. DFT calculations have been employed to model the reaction mechanism, which is believed to proceed through the formation of a critical α-thiavinyl rhodium-carbenoid intermediate after the initial loss of nitrogen from the thiadiazole ring. researchgate.net

Computational studies have focused on the migratory insertion step as key to determining which regioisomer of the product is formed. By calculating the Gibbs free energy of activation (ΔG‡) for the competing pathways, researchers can predict the major product. For example, in the Rh(I)-catalyzed reaction of a 1,2,3-thiadiazole (B1210528) with various substituted alkynes, the energy barriers for the two possible migratory insertion transition states (TS1 and TS2) leading to different regioisomers have been calculated. semanticscholar.org The pathway with the lower energy barrier is kinetically favored.

The electronic properties of the substituents on the alkyne coupling partner have been shown to influence these activation barriers. Electron-donating groups on the alkyne tend to slightly decrease the Gibbs free energy of activation, while electron-withdrawing groups lead to an increase. semanticscholar.org These computational findings allow for the development of a predictive framework for the regiochemical outcomes of such reactions. researchgate.net

Table 1: Calculated Gibbs Free Energy of Activation (ΔG‡) for the Regiodetermining Migratory Insertion Step in the Rh(I)-Catalyzed Transannulation of a 1,2,3-Thiadiazole with Various Terminal Alkynes. Data sourced from DFT calculations and represents a model system for thiadiazole reactivity. semanticscholar.org

| Alkyne Substituent (R in R-C≡CH) | σp | Pathway 1 (ΔG‡, kcal/mol) | Pathway 2 (ΔG‡, kcal/mol) | Energy Difference (ΔΔG‡, kcal/mol) |

| H | 0 | 18.9 | 18.3 | 0.6 |

| 4-MeO-Ph | -0.27 | 18.4 | 17.8 | 0.6 |

| 4-CF3-Ph | 0.54 | 19.8 | 19.3 | 0.5 |

Design of Novel this compound Derivatives through Computational Approaches

Computational chemistry is an indispensable tool in the rational design of novel this compound derivatives with tailored properties for applications in medicine and materials science. mdpi.comnih.gov By using in silico methods, researchers can predict the physicochemical and biological properties of hypothetical molecules before undertaking their synthesis, thereby saving significant time and resources.

The design process often begins with a known this compound scaffold. Modifications are then introduced by adding various functional groups to the vinyl moiety or the thiadiazole ring. Quantum chemical calculations, primarily using DFT, are performed to determine how these structural changes affect the molecule's electronic properties. nih.gov Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov